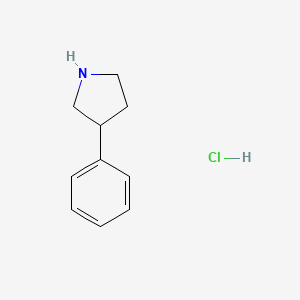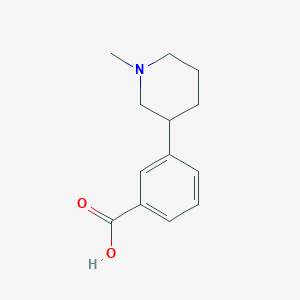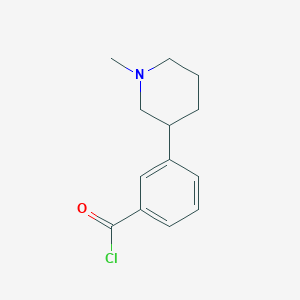
3-Phenylpyrrolidine hydrochloride
Overview
Description
3-Phenylpyrrolidine hydrochloride is an organic compound with the chemical formula C10H14ClN, which is composed of 3-phenylpyrrolidine molecules and hydrochloride ions .
Synthesis Analysis
Pyrrolidine compounds, including 3-Phenylpyrrolidine, are often synthesized using different cyclic or acyclic precursors. The synthetic strategies used include ring construction from these precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 3-Phenylpyrrolidine hydrochloride is C10H14ClN . The InChI code isInChI=1S/C10H13N.ClH/c1-2-4-9 (5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H . Physical And Chemical Properties Analysis
The molecular weight of 3-Phenylpyrrolidine hydrochloride is 183.68 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, etc. are available .Scientific Research Applications
-
Pharmacotherapy
- Field : Medical and Health Sciences
- Application : Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
- Methods : The methods of application or experimental procedures vary depending on the specific biological activity being targeted. For example, in anticancer applications, the alkaloids may be administered in conjunction with other treatments such as chemotherapy or radiation .
- Results : The results or outcomes obtained also vary depending on the specific biological activity being targeted. For example, in anticancer applications, the alkaloids may help to inhibit the growth of cancer cells .
-
Drug Discovery
- Field : Pharmaceutical Sciences
- Application : The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The methods of application or experimental procedures involve the use of the pyrrolidine ring as a scaffold for the development of new drugs .
- Results : The results or outcomes obtained include the development of new drugs with potential therapeutic applications .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Some pyrrolidine derivatives are known to have antibacterial and antifungal activities .
- Methods : The methods of application or experimental procedures involve the use of these compounds as pharmacophore groups .
- Results : The results or outcomes obtained include the inhibition of growth of bacteria and fungi .
-
Antiviral Activity
- Field : Virology
- Application : Some pyrrolidine derivatives are known to have antiviral activities .
- Methods : The methods of application or experimental procedures involve the use of these compounds as pharmacophore groups .
- Results : The results or outcomes obtained include the inhibition of viral replication .
-
Antimalarial Activity
- Field : Parasitology
- Application : Some pyrrolidine derivatives are known to have antimalarial activities .
- Methods : The methods of application or experimental procedures involve the use of these compounds as pharmacophore groups .
- Results : The results or outcomes obtained include the inhibition of the growth of malaria parasites .
-
Antitumoral Activity
- Field : Oncology
- Application : Some pyrrolidine derivatives are known to have antitumoral activities .
- Methods : The methods of application or experimental procedures involve the use of these compounds as pharmacophore groups .
- Results : The results or outcomes obtained include the inhibition of the growth of tumor cells .
-
Antioxidant Activity
- Field : Biochemistry
- Application : Some pyrrolidine derivatives are known to have antioxidant activities .
- Methods : The methods of application or experimental procedures involve the use of these compounds as pharmacophore groups .
- Results : The results or outcomes obtained include the neutralization of free radicals and other reactive oxygen species .
-
Anti-Inflammatory Activity
- Field : Immunology
- Application : Some pyrrolidine derivatives are known to have anti-inflammatory activities .
- Methods : The methods of application or experimental procedures involve the use of these compounds as pharmacophore groups .
- Results : The results or outcomes obtained include the reduction of inflammation and associated symptoms .
-
Anti-Hyperglycemic Activity
- Field : Endocrinology
- Application : Some pyrrolidine derivatives are known to have anti-hyperglycemic activities .
- Methods : The methods of application or experimental procedures involve the use of these compounds as pharmacophore groups .
- Results : The results or outcomes obtained include the regulation of blood glucose levels .
-
Organ Protective Activity
- Field : Physiology
- Application : Some pyrrolidine derivatives are known to have organ protective activities .
- Methods : The methods of application or experimental procedures involve the use of these compounds as pharmacophore groups .
- Results : The results or outcomes obtained include the protection of organs from damage due to various causes .
-
Neuropharmacological Activity
- Field : Neuropharmacology
- Application : Some pyrrolidine derivatives are known to have neuropharmacological activities .
- Methods : The methods of application or experimental procedures involve the use of these compounds as pharmacophore groups .
- Results : The results or outcomes obtained include the modulation of various neurological and psychiatric disorders .
-
Enzyme Inhibitory Activity
- Field : Enzymology
- Application : Some pyrrolidine derivatives are known to have diverse enzyme inhibitory effects .
- Methods : The methods of application or experimental procedures involve the use of these compounds as pharmacophore groups .
- Results : The results or outcomes obtained include the inhibition of various enzymes .
Safety And Hazards
3-Phenylpyrrolidine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSSGEPIODMCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656999 | |
| Record name | 3-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidine hydrochloride | |
CAS RN |
857281-02-8 | |
| Record name | 3-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1386836.png)

![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)
![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)
![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)
![5-[3-(Acetylamino)phenyl]nicotinic acid](/img/structure/B1386847.png)
![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)
![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)
![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)
![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)

![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)
![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)
